molecular formula C18H17ClN4O B4050598 N-benzyl-1-(2-chlorobenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide

N-benzyl-1-(2-chlorobenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4050598
M. Wt: 340.8 g/mol
InChI Key: YOPFZXPVJIMEPV-UHFFFAOYSA-N
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Description

N-benzyl-1-(2-chlorobenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O and its molecular weight is 340.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.1090889 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Triazole Derivatives

Triazole derivatives, including those similar to the queried compound, are often synthesized through methods that involve cyclization reactions and modifications of triazole carboxamides. For instance, Albert and colleagues discuss the synthesis of 3-methyl-8-azapurin-6(1H)-one and its derivatives from 4-methylamino-1,2,3-triazole-5-carboxamide, showcasing the chemical versatility and potential for structural modifications within the triazole class (Albert, 1981). These synthetic routes highlight the potential for creating a wide range of triazole-based compounds with varied biological activities.

Potential Pharmacological Applications

While the specific biological activities of "N-benzyl-1-(2-chlorobenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide" are not directly mentioned, research on related triazole derivatives indicates potential pharmacological applications. Triazole compounds have been explored for various pharmacological properties, including anticonvulsive activity and potential in treating conditions such as epilepsy and agitation (Shelton, 1981). The structural diversity within the triazole class allows for the targeting of different biological pathways, suggesting that the queried compound could have similar potential applications.

Properties

IUPAC Name

N-benzyl-1-[(2-chlorophenyl)methyl]-N-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-22(11-14-7-3-2-4-8-14)18(24)17-13-23(21-20-17)12-15-9-5-6-10-16(15)19/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPFZXPVJIMEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-1-(2-chlorobenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide
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N-benzyl-1-(2-chlorobenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide
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N-benzyl-1-(2-chlorobenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide
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